1,3-Dichlorotetrafluorobenzene (CAS 1198-61-4) Reactivity Profile vs. p-Isomer in Amine Nucleophilic Substitution
In reactions with secondary amine nucleophiles, the ortho- and meta-isomers of dichlorotetrafluorobenzene are reactive, while the para-isomer is unreactive under the same conditions. The meta-isomer (1,3-dichlorotetrafluorobenzene), which comprises the majority of a typical isomeric mixture (m:o:p = 73:18:9), reacts to form the expected substitution products [1]. In contrast, p-dichlorotetrafluorobenzene does not react because it lacks a fluorine atom in a position para to a chlorine, which is required for substitution in polar solvents [1].
| Evidence Dimension | Reactivity with Secondary Amines |
|---|---|
| Target Compound Data | Reactive, forms expected substitution products |
| Comparator Or Baseline | p-Dichlorotetrafluorobenzene (para-isomer) |
| Quantified Difference | Qualitative: Reactive vs. Unreactive |
| Conditions | Reaction with secondary amines (piperidine, morpholine, diethylamine, dipropylamine) in aprotic polar solvents (DMF, HMPA) |
Why This Matters
This differential reactivity is crucial for synthetic route design; using the 1,3-isomer enables specific downstream functionalization that is impossible with the para-isomer.
- [1] Ge, W.-Z., Wu, B.-M., & Huang, W.-Y. (1985). Nucleophilic substitution reaction in polyfluoroaromatics: I. Reactions with secondary amine nucleophiles. Chinese Journal of Chemistry, 3(4), 361-367. View Source
